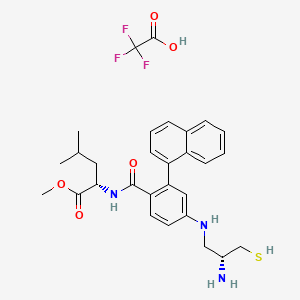

GGTI298 Trifluoroacetate

Description

Properties

IUPAC Name |

methyl (2S)-2-[[4-[[(2R)-2-amino-3-sulfanylpropyl]amino]-2-naphthalen-1-ylbenzoyl]amino]-4-methylpentanoate;2,2,2-trifluoroacetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H33N3O3S.C2HF3O2/c1-17(2)13-25(27(32)33-3)30-26(31)23-12-11-20(29-15-19(28)16-34)14-24(23)22-10-6-8-18-7-4-5-9-21(18)22;3-2(4,5)1(6)7/h4-12,14,17,19,25,29,34H,13,15-16,28H2,1-3H3,(H,30,31);(H,6,7)/t19-,25+;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WALKWJPZELDSKT-UFABNHQSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)OC)NC(=O)C1=C(C=C(C=C1)NCC(CS)N)C2=CC=CC3=CC=CC=C32.C(=O)(C(F)(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@@H](C(=O)OC)NC(=O)C1=C(C=C(C=C1)NC[C@H](CS)N)C2=CC=CC3=CC=CC=C32.C(=O)(C(F)(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H34F3N3O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70582025 | |

| Record name | Trifluoroacetic acid--methyl N-[4-{[(2R)-2-amino-3-sulfanylpropyl]amino}-2-(naphthalen-1-yl)benzoyl]-L-leucinate (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70582025 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

593.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

180977-44-0 | |

| Record name | Trifluoroacetic acid--methyl N-[4-{[(2R)-2-amino-3-sulfanylpropyl]amino}-2-(naphthalen-1-yl)benzoyl]-L-leucinate (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70582025 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to GGTI-298 Trifluoroacetate for Researchers

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of GGTI-298 Trifluoroacetate (B77799), a potent and selective inhibitor of Geranylgeranyltransferase I (GGTase I). This document details its mechanism of action, summarizes key quantitative data, provides detailed experimental protocols, and discusses the implications of its trifluoroacetate salt form in research settings.

Core Concepts: Understanding GGTI-298 Trifluoroacetate

GGTI-298 is a CAAX peptidomimetic that specifically targets GGTase I, an enzyme responsible for the post-translational modification of a variety of proteins, most notably those in the Rho family of small GTPases.[1] This modification, known as geranylgeranylation, is crucial for the proper localization and function of these proteins, which are key regulators of numerous cellular processes, including cell cycle progression, apoptosis, and cytoskeletal organization.[2] By inhibiting GGTase I, GGTI-298 disrupts these signaling pathways, making it a valuable tool for cancer research and a potential therapeutic agent.[3]

The compound is commonly supplied as a trifluoroacetate (TFA) salt. It is important for researchers to be aware that the TFA counterion itself can exert biological effects, potentially influencing experimental outcomes.[4][5] These effects can range from inhibition to stimulation of cell growth depending on the cell type and concentration.[6] Therefore, careful consideration and appropriate controls are essential when designing and interpreting experiments with GGTI-298 Trifluoroacetate.

Quantitative Data Summary

The following tables summarize the key quantitative data reported for GGTI-298 Trifluoroacetate in various experimental settings.

Table 1: Inhibitory Potency (IC50)

| Target/Cell Line | IC50 Value | Notes |

| Rap1A (in vivo) | 3 µM | Demonstrates potent inhibition of a geranylgeranylated protein.[7][8][9] |

| Ha-Ras (in vivo) | >20 µM | Shows high selectivity for GGTase I over Farnesyltransferase (FTase).[7][8][9] |

| A549 human lung adenocarcinoma cells | 10 µM | Indicates anti-proliferative activity in a cancer cell line.[1][10] |

Table 2: Experimental Concentrations

| Cell Line | Concentration | Duration | Observed Effect | Reference |

| Calu-1 human lung carcinoma | 15 µM | 48 hours | Inhibition of retinoblastoma protein phosphorylation, G1 arrest.[11] | |

| Panc-1 human pancreatic carcinoma | Not specified | 36 hours | Upregulation of p21WAF1/CIP1 promoter activity.[12] | |

| COLO 320DM human colon cancer | Not specified | Not specified | Inhibition of cell invasion.[13] |

Mechanism of Action: Signaling Pathways and Cellular Effects

GGTI-298 exerts its biological effects primarily through the inhibition of GGTase I, leading to the disruption of Rho GTPase signaling. This has several downstream consequences, including cell cycle arrest and induction of apoptosis.

Cell Cycle Arrest at G0/G1 Phase

A primary effect of GGTI-298 is the induction of cell cycle arrest in the G0/G1 phase.[14][15] This is achieved through a multi-faceted mechanism involving the upregulation of cyclin-dependent kinase inhibitors (CKIs) and the subsequent inhibition of cyclin-dependent kinases (CDKs).[16]

One of the key pathways affected by GGTI-298 is the RhoA signaling cascade. Normally, active, geranylgeranylated RhoA represses the transcription of the CKI p21WAF1/CIP1.[17][18] By inhibiting RhoA geranylgeranylation, GGTI-298 prevents its localization to the cell membrane and subsequent activation.[13] This relieves the repression of the p21WAF1/CIP1 promoter, leading to increased p21 transcription and protein expression.[12] This upregulation of p21 occurs in a p53-independent manner, suggesting that GGTI-298 could be effective in cancers with mutated or deleted p53.[14]

GGTI-298 also influences the binding partners of other CKIs. For instance, it promotes the binding of p21 and p27 to CDK2, while decreasing their association with CDK6.[16] This "partner switching" leads to the inhibition of CDK2 and CDK4 activity, which is critical for the G1/S transition.[16] The inhibition of these CDKs prevents the phosphorylation of the retinoblastoma protein (Rb), a key step in committing to a new round of cell division.[11]

Induction of Apoptosis

In addition to cell cycle arrest, GGTI-298 can induce apoptosis, or programmed cell death, in various cancer cell lines.[15] The precise mechanisms are still under investigation but are thought to be linked to the disruption of survival signals that are dependent on geranylgeranylated proteins.

Inhibition of Cell Invasion and Migration

By disrupting the function of Rho GTPases, which are critical for cytoskeletal dynamics, GGTI-298 has been shown to inhibit the invasion and migration of cancer cells.[13] This suggests a potential role for GGTI-298 in preventing metastasis.

Experimental Protocols

The following are detailed methodologies for key experiments commonly performed with GGTI-298 Trifluoroacetate.

Western Blot Analysis of Protein Expression and Phosphorylation

This protocol is designed to assess the effect of GGTI-298 on the expression and phosphorylation status of target proteins.

Materials:

-

GGTI-298 Trifluoroacetate (stock solution in DMSO)

-

Cell culture medium and supplements

-

Phosphate-buffered saline (PBS)

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

BCA protein assay kit

-

Laemmli sample buffer

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-p21, anti-phospho-Rb, anti-total-Rb, anti-actin)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

Procedure:

-

Cell Culture and Treatment: Seed cells at an appropriate density and allow them to adhere overnight. Treat cells with the desired concentrations of GGTI-298 or vehicle (DMSO) for the specified duration (e.g., 24-48 hours).

-

Cell Lysis: Wash cells with ice-cold PBS and lyse them in lysis buffer. Scrape the cells and collect the lysate.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

Sample Preparation: Normalize protein concentrations and add Laemmli sample buffer. Boil the samples at 95°C for 5 minutes.

-

SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel and run the electrophoresis. Transfer the separated proteins to a membrane.

-

Immunoblotting:

-

Block the membrane in blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane with TBST.

-

Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane with TBST.

-

-

Detection: Apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system.

Cell Cycle Analysis by Flow Cytometry

This protocol allows for the quantification of cells in different phases of the cell cycle.

Materials:

-

GGTI-298 Trifluoroacetate

-

Cell culture reagents

-

PBS

-

70% Ethanol (B145695) (ice-cold)

-

Propidium Iodide (PI) staining solution (containing RNase A)

-

Flow cytometer

Procedure:

-

Cell Treatment: Treat cells with GGTI-298 as described above.

-

Cell Harvesting: Harvest both adherent and floating cells.

-

Fixation: Wash the cells with PBS and fix them by dropwise addition of ice-cold 70% ethanol while vortexing. Incubate at -20°C for at least 2 hours.

-

Staining: Wash the fixed cells with PBS and resuspend them in PI staining solution. Incubate in the dark for 30 minutes at room temperature.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer. The DNA content will be proportional to the PI fluorescence, allowing for the discrimination of cells in G0/G1, S, and G2/M phases.

Apoptosis Assay by Annexin V/PI Staining

This protocol detects apoptosis by identifying the externalization of phosphatidylserine (B164497) on the cell membrane.

Materials:

-

GGTI-298 Trifluoroacetate

-

Cell culture reagents

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

-

Flow cytometer

Procedure:

-

Induction of Apoptosis: Treat cells with GGTI-298 to induce apoptosis.

-

Cell Harvesting: Collect the cells, including any floating cells.

-

Staining:

-

Wash the cells with PBS and resuspend them in Annexin V Binding Buffer.

-

Add Annexin V-FITC and Propidium Iodide to the cell suspension.

-

Incubate in the dark for 15 minutes at room temperature.

-

-

Flow Cytometry: Analyze the stained cells by flow cytometry within one hour. Live cells will be negative for both stains, early apoptotic cells will be Annexin V positive and PI negative, and late apoptotic/necrotic cells will be positive for both.

Considerations for the Trifluoroacetate Salt Form

The trifluoroacetate (TFA) counterion is a common remnant from the synthesis and purification of peptides and small molecules.[4] It is crucial for researchers to be aware that TFA is not biologically inert and can influence experimental results.[5]

-

Effects on Cell Proliferation: TFA has been shown to either inhibit or promote cell growth depending on the cell type and its concentration.[6] This can confound the interpretation of proliferation assays.

-

Immunological Effects: The TFA counterion can act as an immunological adjuvant, potentially enhancing the immune response to the associated compound.[5]

-

Recommendations:

-

Be Aware: Always note the salt form of the compound being used.

-

Appropriate Controls: Include a vehicle control (DMSO) and consider a control with TFA alone if its effects are a concern for the specific assay.

-

Counterion Exchange: For sensitive assays or in vivo studies, consider exchanging the TFA counterion for a more biologically inert one, such as hydrochloride or acetate.[4]

-

By understanding the technical details of GGTI-298 Trifluoroacetate and carefully considering the potential influence of its salt form, researchers can effectively utilize this potent GGTase I inhibitor to advance our understanding of cellular signaling and develop novel therapeutic strategies.

References

- 1. GGTI 298 (trifluoroacetate salt) - Biochemicals - CAT N°: 16176 [bertin-bioreagent.com]

- 2. Approaches of targeting Rho GTPases in cancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 3. In vivo antitumor effect of a novel inhibitor of protein geranylgeranyltransferase I - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. genscript.com.cn [genscript.com.cn]

- 7. GGTI298 Trifluoroacetate - tcsc7690 - Taiclone [taiclone.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. This compound | Ras | Apoptosis | Transferase | TargetMol [targetmol.com]

- 10. caymanchem.com [caymanchem.com]

- 11. selleckchem.com [selleckchem.com]

- 12. p21WAF1/CIP1 Is Upregulated by the Geranylgeranyltransferase I Inhibitor GGTI-298 through a Transforming Growth Factor β- and Sp1-Responsive Element: Involvement of the Small GTPase RhoA - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Selective inhibition of cancer cell invasion by a geranylgeranyltransferase-I inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. The geranylgeranyltransferase-I inhibitor GGTI-298 arrests human tumor cells in G0/G1 and induces p21(WAF1/CIP1/SDI1) in a p53-independent manner - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. GGTI-298 induces G0-G1 block and apoptosis whereas FTI-277 causes G2-M enrichment in A549 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. The geranylgeranyltransferase I inhibitor GGTI-298 induces hypophosphorylation of retinoblastoma and partner switching of cyclin-dependent kinase inhibitors. A potential mechanism for GGTI-298 antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. tandfonline.com [tandfonline.com]

- 18. p21(WAF1/CIP1) is upregulated by the geranylgeranyltransferase I inhibitor GGTI-298 through a transforming growth factor beta- and Sp1-responsive element: involvement of the small GTPase rhoA - PubMed [pubmed.ncbi.nlm.nih.gov]

GGTI-298 Trifluoroacetate: A Comprehensive Technical Guide to a Potent Geranylgeranyltransferase I Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

GGTI-298 Trifluoroacetate (B77799) is a highly selective and cell-permeable peptidomimetic inhibitor of Geranylgeranyltransferase I (GGTase I). This enzyme catalyzes the post-translational addition of a 20-carbon geranylgeranyl isoprenoid lipid to the C-terminus of a variety of proteins, a process crucial for their membrane localization and subsequent function in cellular signaling. By inhibiting this key step, GGTI-298 disrupts the activity of numerous proteins implicated in oncogenesis and other proliferative diseases, most notably the Rho family of small GTPases. This technical guide provides an in-depth overview of GGTI-298, including its mechanism of action, effects on cellular pathways, quantitative efficacy data, and detailed experimental protocols for its study.

Introduction

Protein prenylation is a critical post-translational modification that facilitates the membrane association and protein-protein interactions of key signaling molecules. Geranylgeranyltransferase I (GGTase I) is a zinc-dependent enzyme that attaches a geranylgeranyl pyrophosphate (GGPP) to the cysteine residue of proteins containing a C-terminal CaaX box motif, where 'X' is typically leucine (B10760876) or phenylalanine. Substrates of GGTase I include important signaling proteins such as the Rho, Rac, and Rap families of small GTPases, which are pivotal regulators of cell proliferation, survival, and migration.

GGTI-298 is a CAAZ peptidomimetic that acts as a potent and selective inhibitor of GGTase I.[1] Its trifluoroacetate salt form enhances its stability and solubility for research applications. By preventing the geranylgeranylation of its target proteins, GGTI-298 effectively inhibits their downstream signaling pathways, leading to a range of anti-cancer effects, including cell cycle arrest and apoptosis.[2][3]

Mechanism of Action

GGTI-298 functions as a competitive inhibitor of GGTase I, mimicking the CaaX motif of substrate proteins. This prevents the transfer of the geranylgeranyl group from GGPP to the target protein. The lack of this hydrophobic lipid anchor results in the mislocalization of key signaling proteins, rendering them unable to perform their biological functions at the cell membrane. A primary consequence of GGTase I inhibition by GGTI-298 is the functional inactivation of Rho family GTPases, which are central to numerous cellular processes implicated in cancer.[4][5]

Quantitative Data

The efficacy of GGTI-298 has been quantified in various in vitro and in vivo studies. The following tables summarize key quantitative data.

Table 1: In Vitro Efficacy of GGTI-298

| Parameter | Target/Cell Line | Value | Reference(s) |

| IC50 | GGTase I (in vivo, Rap1A processing) | 3 µM | [6] |

| IC50 | Farnesyltransferase (in vivo, Ha-Ras processing) | > 20 µM | [6] |

| IC50 | A549 human lung adenocarcinoma cells | 10 µM |

Table 2: Effects of GGTI-298 on Cell Cycle and Apoptosis

| Cell Line | Concentration | Duration | Effect | Reference(s) |

| Calu-1 human lung carcinoma | 15 µM | 48 h | G1 phase arrest, induction of apoptosis | [2] |

| A549 human lung adenocarcinoma | Not specified | Not specified | G0/G1 block, induction of apoptosis | [3] |

| Various human tumor cells | Not specified | Not specified | G0/G1 arrest | [7] |

Effects on Signaling Pathways

Inhibition of Rho GTPase Signaling

A major consequence of GGTI-298 treatment is the disruption of Rho family GTPase signaling. By preventing the geranylgeranylation of RhoA, Rac1, and Cdc42, GGTI-298 inhibits their translocation to the cell membrane, thereby blocking their downstream effects on the actin cytoskeleton, cell adhesion, and cell migration.[4][5]

Induction of Cell Cycle Arrest

GGTI-298 has been shown to induce a G0/G1 phase cell cycle arrest in various cancer cell lines.[2][3][7] This is achieved through the modulation of key cell cycle regulatory proteins. Specifically, GGTI-298 treatment leads to an increase in the expression of the cyclin-dependent kinase (CDK) inhibitor p21.[7] This, in turn, inhibits the activity of CDK2 and CDK4, preventing the phosphorylation of the Retinoblastoma (Rb) protein. Hypophosphorylated Rb remains bound to the E2F transcription factor, thereby blocking the expression of genes required for S-phase entry.[2]

Experimental Protocols

The following are detailed methodologies for key experiments involving GGTI-298, synthesized from published literature.

In Vitro GGTase I Activity Assay

This protocol is a representative method for assessing the inhibitory activity of GGTI-298 on GGTase I in vitro.

Materials:

-

Recombinant human GGTase I

-

Biotinylated-CaaX peptide substrate (e.g., biotin-KKSKTKCVIL)

-

[³H]-Geranylgeranyl pyrophosphate ([³H]-GGPP)

-

GGTI-298 Trifluoroacetate

-

Assay Buffer: 50 mM Tris-HCl (pH 7.5), 5 mM MgCl₂, 1 mM DTT, 10 µM ZnCl₂

-

Scintillation cocktail

-

Streptavidin-coated scintillation proximity assay (SPA) beads

Procedure:

-

Prepare a serial dilution of GGTI-298 in DMSO. The final DMSO concentration in the assay should not exceed 1%.

-

In a 96-well plate, combine the assay buffer, recombinant GGTase I, and varying concentrations of GGTI-298 or DMSO (vehicle control).

-

Initiate the reaction by adding the biotinylated-CaaX peptide substrate and [³H]-GGPP.

-

Incubate the reaction mixture at 37°C for 30-60 minutes.

-

Stop the reaction by adding a stop solution (e.g., 0.5 M EDTA).

-

Add streptavidin-coated SPA beads to each well and incubate for 30 minutes at room temperature to allow the biotinylated peptide to bind.

-

Measure the radioactivity using a scintillation counter. The signal is proportional to the amount of [³H]-GGPP incorporated into the peptide.

-

Calculate the percent inhibition for each concentration of GGTI-298 and determine the IC50 value.

Western Blot Analysis of Protein Prenylation

This protocol details the analysis of protein geranylgeranylation in cells treated with GGTI-298. The inhibition of prenylation results in a slight increase in the molecular weight of the target protein, which can be detected as a mobility shift on an SDS-PAGE gel.

Materials:

-

Cell line of interest (e.g., A549, Calu-1)

-

GGTI-298 Trifluoroacetate

-

Cell culture medium and supplements

-

Lysis Buffer: RIPA buffer with protease and phosphatase inhibitors

-

Protein assay kit (e.g., BCA)

-

SDS-PAGE gels and running buffer

-

Transfer buffer and PVDF membrane

-

Blocking Buffer: 5% non-fat dry milk or BSA in TBST

-

Primary antibody against the protein of interest (e.g., RhoA, Rap1A)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

Procedure:

-

Seed cells in culture plates and allow them to adhere overnight.

-

Treat cells with varying concentrations of GGTI-298 or DMSO for 24-48 hours.

-

Wash cells with ice-cold PBS and lyse them in RIPA buffer.

-

Determine the protein concentration of each lysate using a BCA assay.

-

Normalize protein concentrations and prepare samples with Laemmli sample buffer.

-

Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again with TBST and detect the protein bands using a chemiluminescent substrate and an imaging system. Look for an upward mobility shift in the GGTI-298-treated samples, indicating the presence of the unprenylated form of the protein.

Cell Viability (MTT) Assay

This protocol outlines a method to assess the effect of GGTI-298 on the viability of cancer cells.

Materials:

-

Cell line of interest

-

GGTI-298 Trifluoroacetate

-

Cell culture medium

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

96-well plates

Procedure:

-

Seed cells in a 96-well plate at a predetermined optimal density and allow them to attach overnight.

-

Treat the cells with a serial dilution of GGTI-298 or DMSO (vehicle control) for the desired duration (e.g., 24, 48, 72 hours).

-

After the treatment period, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

-

Visually confirm the formation of purple formazan (B1609692) crystals.

-

Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.

Conclusion

GGTI-298 Trifluoroacetate is a valuable research tool for investigating the roles of protein geranylgeranylation in various cellular processes. Its high selectivity for GGTase I over farnesyltransferase makes it a precise instrument for dissecting the functions of geranylgeranylated proteins, particularly the Rho family of GTPases. The demonstrated ability of GGTI-298 to induce cell cycle arrest and apoptosis in cancer cells underscores its potential as a lead compound for the development of novel anti-cancer therapeutics. The detailed protocols and pathway diagrams provided in this guide are intended to facilitate further research into the biological effects and therapeutic applications of this potent GGTase I inhibitor.

References

- 1. Intro to DOT language — Large-scale Biological Network Analysis and Visualization 1.0 documentation [cyverse-network-analysis-tutorial.readthedocs-hosted.com]

- 2. The geranylgeranyltransferase I inhibitor GGTI-298 induces hypophosphorylation of retinoblastoma and partner switching of cyclin-dependent kinase inhibitors. A potential mechanism for GGTI-298 antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. selleckchem.com [selleckchem.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. The geranylgeranyltransferase-I inhibitor GGTI-298 arrests human tumor cells in G0/G1 and induces p21(WAF1/CIP1/SDI1) in a p53-independent manner - PubMed [pubmed.ncbi.nlm.nih.gov]

The Impact of GGTI-298 Trifluoroacetate on Cell Cycle Progression: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the effects of GGTI-298 Trifluoroacetate (B77799), a potent and selective inhibitor of Geranylgeranyltransferase I (GGTase-I), on the cell cycle. The document outlines the molecular mechanisms, presents quantitative data from key studies, details experimental protocols for replication, and visualizes the critical signaling pathways involved.

Core Mechanism of Action: Induction of G1 Cell Cycle Arrest

GGTI-298 Trifluoroacetate consistently induces cell cycle arrest in the G0/G1 phase across a variety of human tumor cell lines.[1][2][3][4][5] This G1 block is a primary mechanism of its anti-proliferative and anti-tumor activities.[1][2] The trifluoroacetate salt form is a common formulation for peptides and small molecules purified by HPLC; however, it is important to note that trifluoroacetate itself can have inhibitory effects on cell proliferation at certain concentrations.[6]

The central mechanism revolves around the inhibition of GGTase-I, an enzyme responsible for the post-translational lipid modification (geranylgeranylation) of various proteins, including the Rho family of small GTPases.[7][8][9] This modification is crucial for the proper localization and function of these proteins. By inhibiting GGTase-I, GGTI-298 prevents the geranylgeranylation of proteins like RhoA and RhoB, leading to their accumulation in the cytosol and inactivation.[10][11]

The inactivation of RhoA is a critical event that triggers a signaling cascade culminating in G1 arrest.[7][12] This pathway involves the upregulation of the cyclin-dependent kinase inhibitor (CKI) p21WAF1/CIP1.[4][7][13] Notably, this induction of p21 occurs in a p53-independent manner, making GGTI-298 a potential therapeutic agent for tumors with mutated or deficient p53.[4] The increased levels of p21 lead to the inhibition of cyclin-dependent kinases (CDKs), specifically CDK2 and CDK4.[1][2] This, in turn, prevents the phosphorylation of the retinoblastoma protein (pRb), a key step for the G1/S transition.[1][2] Hypophosphorylated pRb remains bound to the E2F transcription factor, preventing the expression of genes required for S-phase entry and effectively halting the cell cycle in G1.[1]

An interesting aspect of GGTI-298's mechanism is its ability to induce "partner switching" of CDK inhibitors.[1] Treatment with GGTI-298 promotes the binding of p21 and another CKI, p27, to CDK2, while decreasing their association with CDK6.[1][2] Furthermore, it increases the binding of p15 (B1577198) to CDK4.[1][2] This redistribution of CKIs contributes to the overall inhibition of G1/S CDK activity.

Quantitative Data on Cell Cycle Effects

The following tables summarize the quantitative effects of GGTI-298 on cell cycle distribution in various cancer cell lines as reported in the literature.

Table 1: Effect of GGTI-298 on Cell Cycle Distribution in Human Lung Carcinoma (A549) Cells

| Treatment | Concentration (µM) | Duration (h) | % G0/G1 | % S | % G2/M | Reference |

| Control (DMSO) | - | 48 | 55 | 30 | 15 | [3] |

| GGTI-298 | 10 | 48 | 75 | 15 | 10 | [3] |

Table 2: Effect of GGTI-298 on Cell Cycle Distribution in Human Breast Adenocarcinoma (MDA-MB-231) Cells

| Treatment | Concentration (µM) | Duration (h) | % G1 | % S | % G2/M | Reference |

| Control | - | 36 | 48.5 | 31.2 | 20.3 | [14][15] |

| GGTI-298 | 5 | 36 | 65.1 | 20.7 | 14.2 | [14][15] |

| GGTI-298 | 10 | 36 | 78.3 | 12.5 | 9.2 | [14][15] |

Table 3: Effect of GGTI-298 on Cell Cycle Distribution in Human Fibrosarcoma (Hs578T) Cells

| Treatment | Concentration (µM) | Duration (h) | % G1 | % S | % G2/M | Reference |

| Control | - | 36 | 52.1 | 28.9 | 19.0 | [14][15] |

| GGTI-298 | 5 | 36 | 70.4 | 18.3 | 11.3 | [14][15] |

| GGTI-298 | 10 | 36 | 82.1 | 9.8 | 8.1 | [14][15] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate the effects of GGTI-298 on the cell cycle.

Cell Culture and Drug Treatment

-

Cell Lines: Human cancer cell lines such as A549 (lung carcinoma), Calu-1 (lung carcinoma), Panc-1 (pancreatic carcinoma), MDA-MB-231 (breast adenocarcinoma), and Hs578T (fibrosarcoma) are commonly used.

-

Culture Conditions: Cells are maintained in an appropriate medium (e.g., DMEM or RPMI 1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, and incubated at 37°C in a humidified atmosphere with 5% CO2.

-

Drug Preparation: GGTI-298 Trifluoroacetate is dissolved in a suitable solvent, such as DMSO, to create a stock solution. Aliquots are stored at -20°C.

-

Treatment: For experiments, cells are seeded at a predetermined density and allowed to attach overnight. The culture medium is then replaced with fresh medium containing the desired concentration of GGTI-298 or vehicle control (DMSO). The final concentration of DMSO should be kept constant across all conditions and typically below 0.1%.

Cell Cycle Analysis by Flow Cytometry with Propidium (B1200493) Iodide (PI) Staining

This is a standard method to determine the distribution of cells in the different phases of the cell cycle.[16][17][18]

-

Cell Harvesting: Following treatment with GGTI-298 for the desired duration, both adherent and floating cells are collected. Adherent cells are detached using trypsin-EDTA.

-

Fixation: The collected cells are washed with ice-cold phosphate-buffered saline (PBS) and then fixed to preserve the cells and permeabilize the membrane. A common method is to resuspend the cell pellet in ice-cold 70% ethanol (B145695) while vortexing gently and then storing the cells at -20°C or 4°C for at least 2 hours, or overnight.[17]

-

Staining: The fixed cells are centrifuged to remove the ethanol and washed with PBS. The cell pellet is then resuspended in a staining solution containing propidium iodide (PI), a fluorescent DNA intercalating agent, and RNase A. RNase A is crucial to prevent the staining of double-stranded RNA.[16][17] A typical staining solution consists of 50 µg/mL PI and 100 µg/mL RNase A in PBS.

-

Incubation: The cells are incubated in the staining solution in the dark at room temperature for 30 minutes or at 37°C for 15-30 minutes.

-

Flow Cytometry Analysis: The stained cells are analyzed on a flow cytometer. The PI fluorescence is typically detected in the red fluorescence channel (e.g., FL2 or PE-Texas Red). A histogram of DNA content (fluorescence intensity) versus cell count is generated.

-

Data Interpretation: The histogram will show distinct peaks. The first peak represents cells in the G0/G1 phase (2N DNA content), and the second, smaller peak represents cells in the G2/M phase (4N DNA content). The population of cells between these two peaks is in the S phase. Cell cycle analysis software is used to deconvolute the histogram and quantify the percentage of cells in each phase.[18]

Western Blotting for Cell Cycle-Related Proteins

Western blotting is used to analyze the expression levels of key proteins involved in cell cycle regulation.

-

Cell Lysis: After treatment, cells are washed with ice-cold PBS and lysed in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

-

Protein Quantification: The total protein concentration in the cell lysates is determined using a protein assay, such as the Bradford or BCA assay.

-

SDS-PAGE and Protein Transfer: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

-

Immunoblotting: The membrane is blocked with a blocking solution (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding. The membrane is then incubated with primary antibodies specific for the proteins of interest (e.g., p21, CDK2, CDK4, phospho-pRb, total pRb, cyclin A, cyclin D1, β-actin as a loading control).

-

Detection: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.[2]

Visualizations: Signaling Pathways and Experimental Workflows

Signaling Pathway of GGTI-298-Induced G1 Arrest

Caption: Signaling pathway of GGTI-298-induced G1 cell cycle arrest.

Experimental Workflow for Cell Cycle Analysis

Caption: Experimental workflow for cell cycle analysis using propidium iodide.

References

- 1. The geranylgeranyltransferase I inhibitor GGTI-298 induces hypophosphorylation of retinoblastoma and partner switching of cyclin-dependent kinase inhibitors. A potential mechanism for GGTI-298 antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. selleckchem.com [selleckchem.com]

- 3. GGTI-298 induces G0-G1 block and apoptosis whereas FTI-277 causes G2-M enrichment in A549 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The geranylgeranyltransferase-I inhibitor GGTI-298 arrests human tumor cells in G0/G1 and induces p21(WAF1/CIP1/SDI1) in a p53-independent manner - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. JCI - Geranylgeranyltransferase I as a target for anti-cancer drugs [jci.org]

- 6. Trifluoroacetate, a contaminant in purified proteins, inhibits proliferation of osteoblasts and chondrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. p21WAF1/CIP1 Is Upregulated by the Geranylgeranyltransferase I Inhibitor GGTI-298 through a Transforming Growth Factor β- and Sp1-Responsive Element: Involvement of the Small GTPase RhoA - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The Discovery of Geranylgeranyltransferase-I Inhibitors with Novel Scaffolds by the Means of Quantitative Structure-Activity Relationship Modeling, Virtual Screening, and Experimental Validation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Farnesylated RhoB prevents cell cycle arrest and actin cytoskeleton disruption caused by the geranylgeranyltransferase I inhibitor GGTI-298 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Selective inhibition of cancer cell invasion by a geranylgeranyltransferase-I inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. tandfonline.com [tandfonline.com]

- 13. Inhibitors of Protein Geranylgeranyltransferase I and Rab Geranylgeranyltransferase Identified from a Library of Allenoate-derived Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 14. aacrjournals.org [aacrjournals.org]

- 15. researchgate.net [researchgate.net]

- 16. Flow cytometry with PI staining | Abcam [abcam.com]

- 17. cancer.wisc.edu [cancer.wisc.edu]

- 18. benchchem.com [benchchem.com]

GGTI-298 Trifluoroacetate: A Technical Guide to Apoptosis Induction

For Researchers, Scientists, and Drug Development Professionals

Abstract

GGTI-298 Trifluoroacetate is a potent and selective inhibitor of geranylgeranyltransferase I (GGTase I), a key enzyme in the post-translational modification of a variety of proteins critical for cell signaling and proliferation. By disrupting the function of geranylgeranylated proteins, GGTI-298 has been shown to induce cell cycle arrest and apoptosis in a range of cancer cell lines. This technical guide provides an in-depth overview of the core mechanisms of GGTI-298-induced apoptosis, supported by quantitative data, detailed experimental protocols, and visual representations of the key signaling pathways and experimental workflows.

Introduction

Protein prenylation, the attachment of isoprenoid lipids such as farnesyl pyrophosphate and geranylgeranyl pyrophosphate to C-terminal cysteine residues of proteins, is crucial for the proper localization and function of many signaling proteins. Geranylgeranyltransferase I (GGTase I) is responsible for the geranylgeranylation of proteins containing a C-terminal CAAX motif, where 'A' is an aliphatic amino acid and 'X' is typically leucine (B10760876) or phenylalanine. Key substrates of GGTase I include members of the Rho, Rac, and Ral families of small GTPases, which are pivotal in regulating cell proliferation, survival, and cytoskeletal organization.

GGTI-298 Trifluoroacetate acts as a CAAX peptidomimetic, selectively inhibiting GGTase I with minimal effect on farnesyltransferase (FTase).[1] This targeted inhibition disrupts the function of geranylgeranylated proteins, leading to cell cycle arrest, primarily in the G0/G1 phase, and subsequent induction of apoptosis in tumor cells.[1][2][3] This document serves as a comprehensive resource for researchers investigating the apoptotic effects of GGTI-298.

Mechanism of Action: Induction of Apoptosis

GGTI-298 employs a multi-faceted approach to induce apoptosis in cancer cells, primarily by disrupting critical cell cycle checkpoints and signaling pathways.

Cell Cycle Arrest at G0/G1 Phase

A hallmark of GGTI-298 activity is the induction of cell cycle arrest at the G0/G1 transition.[2][4] This is achieved through the modulation of key cell cycle regulatory proteins:

-

Upregulation of p21WAF1/CIP1: GGTI-298 has been shown to increase the expression of the cyclin-dependent kinase (CDK) inhibitor p21 in a p53-independent manner.[1][4][5] p21 binds to and inhibits the activity of cyclin/CDK complexes, thereby preventing the phosphorylation of the retinoblastoma protein (Rb) and halting cell cycle progression.

-

Inhibition of CDK Activity: By promoting the binding of p21 and p27 to CDK2, GGTI-298 directly inhibits its kinase activity.[6]

-

Partner Switching of CDK Inhibitors: GGTI-298 promotes the binding of p21 and p27 to CDK2 while decreasing their association with CDK6. It also increases the binding of p15 (B1577198) to CDK4.[6]

Disruption of Key Signaling Pathways

GGTI-298-mediated inhibition of GGTase I leads to the functional inactivation of key signaling proteins, including RhoA.

-

Inhibition of RhoA Signaling: RhoA, a small GTPase, requires geranylgeranylation for its membrane localization and function. GGTI-298 inhibits the activity of RhoA, which in turn can impair the phosphorylation of downstream targets like EGFR and AKT, crucial for cell survival and proliferation.[7]

-

EGFR-AKT Pathway Inhibition: GGTI-298 has been observed to inhibit the phosphorylation of the Epidermal Growth Factor Receptor (EGFR) and the downstream protein kinase B (AKT), a critical pro-survival signaling pathway.[7]

The interplay of these mechanisms culminates in the activation of the apoptotic cascade.

Quantitative Data on GGTI-298-Induced Effects

The following tables summarize the quantitative effects of GGTI-298 on various cancer cell lines as reported in the literature.

| Cell Line | Cancer Type | Parameter | Value | Reference |

| A549 | Non-Small Cell Lung Cancer | IC50 | 10 µM | [1] |

| Calu-1 | Lung Carcinoma | Treatment | 15 µM | [3] |

| HCC827 | Non-Small Cell Lung Cancer | Treatment | Synergistic with Gefitinib (B1684475) | [7] |

Table 1: IC50 and Treatment Concentrations of GGTI-298 in Cancer Cell Lines.

| Cell Line | Treatment | Apoptotic Cells (%) | Assay Method | Reference |

| A549 | GGTI-298 | Not specified | DAPI staining, TUNEL, DNA fragmentation, Flow cytometry | [2] |

| A549 | GGTI-298 + Gefitinib | Increased | Not specified | [7] |

| HCC827 | GGTI-298 + Gefitinib | Increased | Not specified | [7] |

Table 2: Apoptosis Induction by GGTI-298 in Cancer Cell Lines.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize GGTI-298-induced apoptosis.

Cell Viability Assay (MTT Assay)

This protocol is a general guideline and should be optimized for specific cell lines and experimental conditions.

Materials:

-

GGTI-298 Trifluoroacetate

-

96-well plates

-

Complete cell culture medium

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

-

Treat cells with various concentrations of GGTI-298 for the desired time period (e.g., 24, 48, 72 hours). Include a vehicle-treated control.

-

Following treatment, add 20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

-

Carefully remove the medium and add 150 µL of solubilization solution to each well.

-

Incubate the plate on a shaker for 15 minutes to dissolve the formazan (B1609692) crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the vehicle-treated control.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This protocol outlines the detection of apoptosis by flow cytometry using Annexin V and Propidium Iodide (PI).

Materials:

-

GGTI-298 Trifluoroacetate

-

6-well plates

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

-

Phosphate Buffered Saline (PBS)

-

Flow cytometer

Procedure:

-

Seed cells in 6-well plates and treat with GGTI-298 as required.

-

Harvest both adherent and floating cells. Centrifuge at 300 x g for 5 minutes.

-

Wash the cells twice with cold PBS.

-

Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

-

Transfer 100 µL of the cell suspension to a flow cytometry tube.

-

Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Binding Buffer to each tube.

-

Analyze the samples by flow cytometry within 1 hour. Live cells are Annexin V-/PI-, early apoptotic cells are Annexin V+/PI-, and late apoptotic/necrotic cells are Annexin V+/PI+.[8]

Western Blotting for Apoptosis-Related Proteins

This protocol describes the detection of proteins such as p21 and RhoA by western blotting.

Materials:

-

GGTI-298 Trifluoroacetate

-

Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA Protein Assay Kit

-

Laemmli sample buffer

-

SDS-PAGE gels

-

PVDF membrane

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-p21, anti-RhoA, anti-actin)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Treat cells with GGTI-298, then wash with cold PBS and lyse in ice-cold lysis buffer.

-

Clear the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.

-

Determine the protein concentration of the supernatant using a BCA assay.

-

Denature 20-40 µg of protein per sample by boiling in Laemmli sample buffer for 5 minutes.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C.

-

Wash the membrane three times with TBST for 10 minutes each.

-

Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

Visualize the protein bands using a chemiluminescent substrate and an imaging system.

Visualizing the Core Mechanisms

The following diagrams, generated using Graphviz, illustrate the key signaling pathways and experimental workflows discussed in this guide.

Caption: GGTI-298 Signaling Pathway for Apoptosis Induction.

Caption: Experimental Workflow for Annexin V/PI Apoptosis Assay.

Caption: General Experimental Workflow for Western Blotting.

Conclusion

GGTI-298 Trifluoroacetate is a valuable tool for studying the role of protein geranylgeranylation in cancer cell biology. Its ability to induce G0/G1 cell cycle arrest and apoptosis through the inhibition of GGTase I and subsequent disruption of critical signaling pathways makes it a compound of significant interest for cancer research and drug development. This technical guide provides a foundational understanding of its mechanisms and the experimental approaches to investigate its effects, serving as a resource for scientists in the field. Further research is warranted to fully elucidate the therapeutic potential of GGTI-298 and other GGTase I inhibitors.

References

- 1. caymanchem.com [caymanchem.com]

- 2. GGTI-298 induces G0-G1 block and apoptosis whereas FTI-277 causes G2-M enrichment in A549 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. GGTI298 Trifluoroacetate | Ras | Apoptosis | Transferase | TargetMol [targetmol.com]

- 4. The geranylgeranyltransferase-I inhibitor GGTI-298 arrests human tumor cells in G0/G1 and induces p21(WAF1/CIP1/SDI1) in a p53-independent manner - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]

- 6. selleckchem.com [selleckchem.com]

- 7. Geranylgeranyl transferase 1 inhibitor GGTI‑298 enhances the anticancer effect of gefitinib - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]

GGTI-298 Trifluoroacetate: A Technical Guide for Researchers

An In-depth Examination of a Potent Geranylgeranyltransferase I Inhibitor

This technical guide provides a comprehensive overview of GGTI-298 Trifluoroacetate (B77799), a critical tool for researchers in oncology, cell biology, and drug development. This document details its chemical properties, mechanism of action, and established experimental protocols, offering a valuable resource for scientists investigating protein prenylation and its role in disease.

Core Compound Information

GGTI-298 Trifluoroacetate is a potent and selective inhibitor of Geranylgeranyltransferase I (GGTase I), an enzyme crucial for the post-translational modification of many proteins involved in cellular signaling, proliferation, and survival.

| Property | Value |

| CAS Number | 1217457-86-7[1] |

| Formal Name | N-[4-[[(2R)-2-amino-3-mercaptopropyl]amino]-2-(1-naphthalenyl)benzoyl]-L-leucine, methyl ester, 2,2,2-trifluoroacetate[1] |

| Molecular Formula | C₂₇H₃₃N₃O₃S • CF₃COOH[1] |

| Formula Weight | 593.7 g/mol [1] |

| Structure (SMILES) | CC(C)C--INVALID-LINK--C1=CC=C(NC--INVALID-LINK--CS)C=C1C2=CC=CC3=CC=CC=C32)C(=O)OC.C(=O)(C(F)(F)F)O |

| Purity | ≥95%[1] |

| Appearance | Crystalline solid[1] |

| Solubility | Soluble in DMSO (≥10 mg/mL)[1] |

| Storage | Store at -20°C[1] |

| Stability | ≥ 4 years at -20°C[1] |

Mechanism of Action: Inhibiting the Prenylation Pathway

GGTI-298 functions as a CAAX peptidomimetic, targeting the C-terminal tetrapeptide motif of substrate proteins destined for geranylgeranylation. By competitively inhibiting GGTase I, GGTI-298 prevents the attachment of a 20-carbon geranylgeranyl isoprenoid lipid to key signaling proteins. This inhibition disrupts their proper membrane localization and subsequent function.

A primary target of GGTase I is the Rho family of small GTPases, including RhoA, Rac1, and Cdc42. These proteins are master regulators of the actin cytoskeleton, cell adhesion, and cell cycle progression. By preventing the geranylgeranylation of Rho proteins, GGTI-298 effectively inhibits their signaling cascades.

The downstream effects of GGTase I inhibition by GGTI-298 are profound, leading to:

-

Cell Cycle Arrest: GGTI-298 induces a robust G0/G1 phase cell cycle arrest in a variety of human tumor cell lines.[2]

-

Induction of Apoptosis: The compound has been shown to trigger programmed cell death in cancer cells.

-

Upregulation of p21WAF1/CIP1: A key mechanism of GGTI-298-induced cell cycle arrest is the transcriptional upregulation of the cyclin-dependent kinase inhibitor p21, which occurs in a p53-independent manner.

-

Inhibition of EGFR-AKT Signaling: GGTI-298 can suppress the phosphorylation of EGFR and its downstream effector AKT, a critical pathway for cell survival and proliferation.

The following diagram illustrates the signaling pathway affected by GGTI-298.

Experimental Protocols

This section provides detailed methodologies for key experiments commonly performed with GGTI-298 Trifluoroacetate.

Cell Viability Assay (MTT Assay)

This protocol is used to determine the cytotoxic effects of GGTI-298 on a given cell line.

Materials:

-

96-well cell culture plates

-

Complete cell culture medium

-

GGTI-298 Trifluoroacetate stock solution (in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.

-

Compound Treatment: Prepare serial dilutions of GGTI-298 in culture medium from the DMSO stock. The final DMSO concentration should not exceed 0.1% to avoid solvent toxicity. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include vehicle-only (DMSO) wells as a control.

-

Incubation: Incubate the plate for 48-72 hours at 37°C.

-

MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well.

-

Formazan (B1609692) Crystal Formation: Incubate the plate for 3-4 hours at 37°C, or until purple formazan crystals are visible under a microscope.

-

Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC₅₀ value for GGTI-298.

Western Blot for Protein Prenylation Status

This method is used to confirm the inhibition of geranylgeranylation by observing the electrophoretic mobility shift of unprenylated proteins like Rap1A or RhoA.

Materials:

-

Cell culture dishes

-

GGTI-298 Trifluoroacetate

-

RIPA buffer with protease and phosphatase inhibitors

-

BCA or Bradford protein assay kit

-

Laemmli sample buffer

-

SDS-PAGE gels (12-15% acrylamide)

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-Rap1A, anti-RhoA, anti-HDJ2 as a farnesylation control, and a loading control like anti-β-actin or anti-GAPDH)

-

HRP-conjugated secondary antibodies

-

ECL detection reagents

Procedure:

-

Cell Treatment and Lysis: Treat cells with varying concentrations of GGTI-298 for 24-48 hours. Harvest the cells and lyse them in RIPA buffer.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

Sample Preparation: Mix equal amounts of protein (20-30 µg) with Laemmli sample buffer and heat at 95°C for 5 minutes.

-

SDS-PAGE and Transfer: Separate the protein samples on a polyacrylamide gel and transfer them to a PVDF or nitrocellulose membrane.

-

Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate with the primary antibody overnight at 4°C. Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Wash the membrane again and detect the protein bands using an ECL detection system. Unprenylated proteins will typically show a slight upward shift in mobility.

Cell Cycle Analysis by Flow Cytometry

This protocol is used to determine the effect of GGTI-298 on cell cycle distribution.

Materials:

-

Cell culture dishes

-

GGTI-298 Trifluoroacetate

-

Phosphate-buffered saline (PBS)

-

70% ethanol (B145695) (ice-cold)

-

Propidium iodide (PI) staining solution (containing RNase A)

-

Flow cytometer

Procedure:

-

Cell Treatment and Harvesting: Treat cells with GGTI-298 for the desired time. Harvest both adherent and floating cells.

-

Fixation: Wash the cells with PBS and fix them by dropwise addition of ice-cold 70% ethanol while vortexing. Incubate at -20°C for at least 2 hours.

-

Staining: Wash the fixed cells with PBS and resuspend them in PI staining solution. Incubate for 30 minutes at room temperature in the dark.

-

Flow Cytometry: Analyze the DNA content by flow cytometry.

-

Data Analysis: Determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

The following diagram outlines the general workflow for these experiments.

Quantitative Data Summary

The following table summarizes key quantitative data for GGTI-298 Trifluoroacetate from various studies.

| Parameter | Cell Line | Value | Reference |

| IC₅₀ (Cell Growth) | A549 (human lung carcinoma) | 10 µM | [1] |

| IC₅₀ (Rap1A Processing) | in vivo | 3 µM | |

| IC₅₀ (Ha-Ras Processing) | in vivo | > 20 µM |

Conclusion

GGTI-298 Trifluoroacetate is a cornerstone tool for investigating the roles of geranylgeranylated proteins in cellular processes. Its high selectivity and potent activity make it an invaluable reagent for dissecting signaling pathways and for the preclinical evaluation of GGTase I as a therapeutic target. The detailed protocols and data presented in this guide are intended to facilitate its effective use in the laboratory.

References

An In-depth Technical Guide to the Biological Activity of GGTI-298 Trifluoroacetate

For Researchers, Scientists, and Drug Development Professionals

Abstract

GGTI-298 is a potent and selective cell-permeable peptidomimetic inhibitor of Geranylgeranyltransferase I (GGTase-I). This technical guide provides a comprehensive overview of the biological activity of its trifluoroacetate (B77799) salt, GGTI-298 Trifluoroacetate. The document details its mechanism of action, its effects on critical cellular signaling pathways, and its anti-proliferative and pro-apoptotic activities in cancer cells. Quantitative data from various studies are summarized, and detailed experimental protocols for key assays are provided to facilitate the replication and further investigation of its effects.

Introduction

Protein prenylation is a post-translational modification essential for the function of many proteins involved in cellular signaling, proliferation, and survival. Geranylgeranylation, catalyzed by GGTase-I, is a key step in the maturation of small GTPases of the Rho, Rac, and Rap subfamilies.[1] Dysregulation of these signaling pathways is a hallmark of many cancers, making GGTase-I an attractive target for therapeutic intervention. GGTI-298 has emerged as a critical tool for studying the biological consequences of GGTase-I inhibition and as a potential anti-cancer agent.[2][3][4]

Mechanism of Action

GGTI-298 acts as a CAAZ peptidomimetic, competitively inhibiting GGTase-I.[5][6] This inhibition prevents the transfer of a geranylgeranyl pyrophosphate moiety to the cysteine residue of target proteins, such as Rap1A and RhoA.[5][7] The lack of this lipid anchor prevents the proper subcellular localization and function of these proteins, leading to the disruption of downstream signaling pathways.[1][7]

Quantitative Biological Data

The biological activity of GGTI-298 has been quantified in several in vitro studies. The following tables summarize the key inhibitory concentrations.

| Target | Assay | Cell Line/System | IC50 Value | Reference |

| GGTase-I (Rap1A processing) | Whole cell processing assay | Not specified | 3 µM | [5][6][8][9] |

| Farnesyltransferase (FTase) (Ha-Ras processing) | Whole cell processing assay | Not specified | > 10 µM | [5][8][9] |

| Cell Growth | Cell Viability Assay | A549 human lung carcinoma | 10 µM | [10] |

Table 1: Summary of IC50 values for GGTI-298 Trifluoroacetate.

| Cell Line | Treatment Concentration | Duration | Observed Effect | Reference |

| Calu-1 human lung carcinoma | 15 µM | 48 hours | Inhibition of retinoblastoma protein phosphorylation, inhibition of CDK2 and CDK4 kinase activities. | [2] |

| A549 human lung adenocarcinoma | 10 µM | Not specified | G0/G1 cell cycle arrest and induction of apoptosis. | [4][10] |

| COLO 320DM human colon cancer | Not specified | Not specified | Inhibition of cell invasion. | [7] |

| HCC827 and A549 NSCLC cells | Not specified | Not specified | Synergistic inhibition of proliferation when combined with gefitinib (B1684475). | [11] |

Table 2: Experimentally effective concentrations of GGTI-298 Trifluoroacetate in various cancer cell lines.

Key Signaling Pathways Affected

GGTI-298 modulates several critical signaling pathways implicated in cancer progression.

Inhibition of RhoA Signaling and Downstream Effects

By preventing the geranylgeranylation of RhoA, GGTI-298 causes its accumulation in the cytosol, thereby inhibiting its activity.[7] This leads to downstream effects on the actin cytoskeleton and cell cycle progression. Furthermore, inhibition of RhoA by GGTI-298 has been shown to impair the phosphorylation of the Epidermal Growth Factor Receptor (EGFR) and its downstream effector, Akt, suggesting a novel mechanism for its anti-cancer effects in non-small cell lung cancers.[11][12]

Induction of Cell Cycle Arrest at G0/G1 Phase

GGTI-298 treatment leads to a robust cell cycle arrest in the G0/G1 phase.[2][3][4] This is achieved through a multi-pronged mechanism:

-

Induction of p21 and p15 (B1577198): GGTI-298 increases the expression of the cyclin-dependent kinase inhibitors (CKIs) p21(WAF1/CIP1) and p15.[2][3] The induction of p21 occurs in a p53-independent manner.[4]

-

Partner Switching of CKIs: The inhibitor promotes the binding of p21 and p27 to CDK2, while decreasing their association with CDK6. It also increases the binding of p15 to CDK4.[2][3]

-

Inhibition of CDK2 and CDK4 Activity: The net result of these changes is the inhibition of the kinase activities of CDK2 and CDK4.[2]

-

Hypophosphorylation of Retinoblastoma Protein (pRb): Inactivation of CDK2 and CDK4 leads to the hypophosphorylation of the retinoblastoma protein (pRb), a critical step for the G1/S transition.[2]

Experimental Protocols

Western Blot for Inhibition of Protein Prenylation

This protocol is used to visualize the inhibition of geranylgeranylation, which results in a mobility shift of target proteins like Rap1A on an SDS-PAGE gel.

References

- 1. In vivo antitumor effect of a novel inhibitor of protein geranylgeranyltransferase I - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The geranylgeranyltransferase I inhibitor GGTI-298 induces hypophosphorylation of retinoblastoma and partner switching of cyclin-dependent kinase inhibitors. A potential mechanism for GGTI-298 antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. GGTI-298 induces G0-G1 block and apoptosis whereas FTI-277 causes G2-M enrichment in A549 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. selleckchem.com [selleckchem.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. broadpharm.com [broadpharm.com]

- 8. mdpi.com [mdpi.com]

- 9. Geranylgeranyl transferase 1 inhibitor GGTI‑298 enhances the anticancer effect of gefitinib - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. MTT (Assay protocol [protocols.io]

- 11. Selective inhibition of type-I geranylgeranyltransferase in vitro and in whole cells by CAAL peptidomimetics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. cellbiolabs.com [cellbiolabs.com]

Unveiling the Target Specificity of GGTI-298 Trifluoroacetate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

GGTI-298 Trifluoroacetate is a potent and selective peptidomimetic inhibitor of protein geranylgeranyltransferase type I (GGTase I), a critical enzyme in the post-translational modification of various signaling proteins. This technical guide provides an in-depth analysis of the target specificity of GGTI-298, detailing its mechanism of action, inhibitory activity, and effects on downstream cellular pathways. Quantitative data from key experiments are presented in structured tables, and detailed methodologies for these assays are provided to facilitate reproducibility. Furthermore, signaling pathways and experimental workflows are visualized using Graphviz diagrams to offer a clear and comprehensive understanding of the compound's biological activity. This document serves as a valuable resource for researchers investigating prenylation inhibitors and their therapeutic potential.

Core Target and Mechanism of Action

GGTI-298 Trifluoroacetate is a CAAX peptidomimetic that primarily targets Geranylgeranyltransferase I (GGTase I) .[1] This enzyme catalyzes the transfer of a 20-carbon geranylgeranyl pyrophosphate (GGPP) isoprenoid to the cysteine residue within a C-terminal "CAAX box" motif of substrate proteins.[2] This lipid modification is essential for the proper subcellular localization and function of many key signaling proteins, particularly those belonging to the Rho and Rap families of small GTPases.[2][3]

GGTI-298 acts as a competitive inhibitor, binding to GGTase I and preventing the geranylgeranylation of its target proteins.[4] This inhibition leads to the accumulation of unprenylated, inactive forms of these proteins in the cytosol, thereby disrupting their downstream signaling functions.[3]

Quantitative Inhibitory Activity

The target specificity of GGTI-298 is demonstrated by its differential inhibitory activity against GGTase I compared to the related enzyme, farnesyltransferase (FTase). FTase transfers a 15-carbon farnesyl group to proteins, most notably members of the Ras superfamily. GGTI-298 exhibits significantly greater potency for GGTase I, as evidenced by the following IC50 values:

| Target Protein/Process | Enzyme | IC50 Value | Reference |

| Processing of geranylgeranylated Rap1A | GGTase I | 3 µM | [4][5][6][7][8] |

| Processing of farnesylated Ha-Ras | FTase | > 10 µM | [5][6][7] |

| Processing of farnesylated Ha-Ras | FTase | > 20 µM | [8][9] |

| Growth of A549 human lung carcinoma cells | - | 10 µM | [1] |

| Growth of various NSCLC cell lines | - | 2 to 10 µM | [10] |

Downstream Cellular Effects and Signaling Pathways

The inhibition of GGTase I by GGTI-298 leads to a cascade of downstream cellular effects, primarily through the disruption of Rho family GTPase signaling. These effects include cell cycle arrest, induction of apoptosis, and inhibition of cell migration and invasion.

Inhibition of RhoA Signaling

One of the primary consequences of GGTI-298 treatment is the inhibition of RhoA processing and function.[3] By preventing the geranylgeranylation of RhoA, GGTI-298 causes the protein to remain in the cytosol, unable to translocate to the cell membrane where it would normally be active.[3] This leads to a reduction in active, GTP-bound RhoA.

Cell Cycle Arrest

GGTI-298 has been shown to induce cell cycle arrest in the G0/G1 phase in a variety of human tumor cell lines.[11][12][13][14] This effect is mediated by several downstream events, including the hypophosphorylation of the retinoblastoma protein (Rb) and alterations in the levels and binding partners of cyclin-dependent kinase (CDK) inhibitors.[11][12] Specifically, GGTI-298 treatment leads to an increase in the expression of p21 and p15 (B1577198), and promotes the binding of p21 and p27 to CDK2, while increasing the binding of p15 to CDK4.[11][12] This ultimately results in the inhibition of CDK2 and CDK4 kinase activities, which are crucial for the G1/S transition.[11][12]

Induction of Apoptosis

In addition to cell cycle arrest, GGTI-298 can induce apoptosis, or programmed cell death, in human tumor cells.[11][14] This pro-apoptotic effect is linked to the inhibition of protein geranylgeranylation, which is critical for cell survival pathways.[14]

Inhibition of EGFR Signaling

Recent studies have revealed that GGTI-298 can also impact the Epidermal Growth Factor Receptor (EGFR) signaling pathway.[15] Treatment with GGTI-298 has been shown to inhibit the phosphorylation of EGFR and its downstream effector, AKT.[15] This effect appears to be mediated through the inhibition of RhoA, as downregulation of RhoA also impairs EGFR phosphorylation.[15] This suggests a novel mechanism by which GGTI-298 exerts its anti-cancer effects and points to potential synergistic effects when combined with EGFR inhibitors.[15]

Detailed Experimental Protocols

In Vitro GGTase I Inhibition Assay (Scintillation Proximity Assay)

This protocol describes a representative method for determining the IC50 value of GGTI-298 against GGTase I using a scintillation proximity assay (SPA).

Materials:

-

Recombinant human GGTase I

-

Biotinylated Rap1A protein

-

[³H]-Geranylgeranyl pyrophosphate ([³H]-GGPP)

-

Streptavidin-coated SPA beads

-

Assay buffer (e.g., 50 mM HEPES, pH 7.5, 5 mM MgCl₂, 1 mM DTT)

-

GGTI-298 Trifluoroacetate stock solution (in DMSO)

-

96-well microplate

Procedure:

-

Prepare serial dilutions of GGTI-298 in assay buffer.

-

In a 96-well plate, add the GGTase I enzyme, biotinylated Rap1A, and the various concentrations of GGTI-298.

-

Initiate the reaction by adding [³H]-GGPP to each well.

-

Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes) to allow for the enzymatic reaction.

-

Stop the reaction by adding a stop solution (e.g., containing EDTA and unlabeled GGPP).

-

Add streptavidin-coated SPA beads to each well and incubate to allow the biotinylated Rap1A to bind to the beads.

-

Measure the radioactivity in each well using a scintillation counter. The proximity of the [³H]-GGPP (now attached to Rap1A) to the SPA beads will generate a light signal.

-

Calculate the percent inhibition for each GGTI-298 concentration relative to a no-inhibitor control.

-

Plot the percent inhibition against the logarithm of the GGTI-298 concentration and fit the data to a dose-response curve to determine the IC50 value.

Western Blot Analysis of RhoA Translocation

This protocol outlines the procedure for assessing the effect of GGTI-298 on the subcellular localization of RhoA.

Materials:

-

Cell culture reagents

-

GGTI-298 Trifluoroacetate

-

Cell lysis buffer (for separating cytosolic and membrane fractions)

-

Protein assay kit

-

SDS-PAGE gels and running buffer

-

PVDF membrane

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibody against RhoA

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

Procedure:

-

Culture cells to the desired confluency and treat with GGTI-298 for the specified time.

-

Harvest the cells and perform subcellular fractionation to separate the cytosolic and membrane fractions.

-

Determine the protein concentration of each fraction.

-

Prepare protein lysates for SDS-PAGE by adding sample buffer and boiling.

-

Load equal amounts of protein from the cytosolic and membrane fractions onto an SDS-PAGE gel and perform electrophoresis.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary anti-RhoA antibody overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and apply the chemiluminescent substrate.

-

Visualize the protein bands using an imaging system. An increase in RhoA in the cytosolic fraction and a decrease in the membrane fraction indicates inhibition of geranylgeranylation.

Cell Cycle Analysis by Flow Cytometry

This protocol details the method for analyzing the effect of GGTI-298 on the cell cycle distribution.

Materials:

-

Cell culture reagents

-

GGTI-298 Trifluoroacetate

-

Phosphate-buffered saline (PBS)

-

70% ethanol (B145695) (ice-cold)

-

Propidium iodide (PI) staining solution (containing RNase A)

-

Flow cytometer

Procedure:

-

Seed cells and treat with GGTI-298 for the desired duration.

-

Harvest both adherent and floating cells and wash with PBS.

-

Fix the cells by resuspending the pellet in ice-cold 70% ethanol and incubating for at least 2 hours at 4°C.

-

Wash the fixed cells with PBS to remove the ethanol.

-

Resuspend the cell pellet in PI staining solution and incubate for 30 minutes at room temperature in the dark.

-

Analyze the stained cells using a flow cytometer, collecting data for at least 10,000 events per sample.

-

Use appropriate software to analyze the DNA content histograms and quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Conclusion

GGTI-298 Trifluoroacetate is a highly specific inhibitor of GGTase I, with demonstrated selectivity over FTase. Its mechanism of action, centered on the disruption of geranylgeranylation of key signaling proteins like RhoA, leads to potent anti-proliferative and pro-apoptotic effects in cancer cells. The detailed experimental data and protocols provided in this guide offer a comprehensive resource for researchers working to further elucidate the therapeutic potential of GGTase I inhibition. The continued investigation of GGTI-298 and similar compounds holds promise for the development of novel cancer therapies.

References

- 1. RhoA Activation Assay Kit (ab173237) is not available | Abcam [abcam.com]

- 2. A Scintillation Proximity Assay for Real-Time Kinetic Analysis of Chemokine–Chemokine Receptor Interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. search.cosmobio.co.jp [search.cosmobio.co.jp]

- 6. researchgate.net [researchgate.net]

- 7. tandfonline.com [tandfonline.com]

- 8. Scintillation proximity assay (SPA) as a new approach to determine a ligand’s kinetic profile. A case in point for the adenosine A1 receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Active Rho Detection Kit | Cell Signaling Technology [cellsignal.com]

- 10. Identification of Rho GEF and RhoA Activation by Pull-Down Assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. cellbiolabs.com [cellbiolabs.com]

- 12. A Simple In Vitro Assay to Measure the Activity of Geranylgeranyl Diphosphate Synthase and Other Short-Chain Prenyltransferases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Application of scintillation proximity assay in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Active Rap1-mediated Inhibition of Choroidal Neovascularization Requires Interactions with IQGAP1 in Choroidal Endothelial Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Scintillation proximity assay (SPA) as a new approach to determine a ligand's kinetic profile. A case in point for the adenosine A1 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to GGTI-298 Trifluoroacetate for Cancer Research

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

GGTI-298 Trifluoroacetate is a potent and selective inhibitor of Geranylgeranyltransferase I (GGTase-I), a critical enzyme in the post-translational modification of various proteins implicated in oncogenesis. By disrupting the geranylgeranylation of key signaling molecules, particularly Rho family GTPases, GGTI-298 impedes aberrant cell proliferation, survival, and migration. This technical guide provides a comprehensive overview of GGTI-298, detailing its mechanism of action, summarizing key quantitative data, and offering detailed experimental protocols for its investigation in a cancer research setting. The included signaling pathway and workflow diagrams, rendered in Graphviz, serve to visually elucidate the complex biological processes modulated by this compound.

Core Mechanism of Action

GGTI-298 is a CAAX peptidomimetic that functions as a competitive inhibitor of GGTase-I.[1][2] This enzyme catalyzes the attachment of a 20-carbon geranylgeranyl isoprenoid to the C-terminal cysteine of proteins containing a C-terminal CAAX motif (where 'A' is an aliphatic amino acid and 'X' is typically Leucine). The primary targets of GGTase-I are small GTPases of the Rho family (e.g., RhoA, Rac1, Cdc42) and Rap1A.[3][4]

Geranylgeranylation is essential for the proper subcellular localization and function of these proteins, enabling their anchoring to the cell membrane where they participate in signal transduction cascades. By inhibiting GGTase-I, GGTI-298 prevents the membrane association of these GTPases, leading to their accumulation in the cytosol in an inactive state.[3] This disruption of Rho GTPase signaling is central to the anti-cancer effects of GGTI-298.

Impact on Cell Cycle Progression

A hallmark of GGTI-298's activity is the induction of a G0/G1 phase cell cycle arrest in human tumor cells.[4][5][6][7] This is achieved through a multi-step process initiated by the inhibition of RhoA:

-

Inhibition of RhoA: By preventing the geranylgeranylation of RhoA, GGTI-298 effectively inactivates this small GTPase.[3][8]

-

Upregulation of p21WAF1/CIP1: The inactivation of RhoA leads to the transcriptional upregulation of the cyclin-dependent kinase inhibitor (CDKI) p21WAF1/CIP1.[9][10] This induction of p21 is notably independent of the tumor suppressor p53, making GGTI-298 a potential therapeutic agent for p53-deficient cancers.[6]

-

Inhibition of Cyclin-Dependent Kinases (CDKs): The elevated levels of p21 lead to the inhibition of G1/S phase-associated cyclin-dependent kinases, primarily CDK2 and CDK4.[11][12] GGTI-298 has also been shown to increase the levels of another CDKI, p15, and promote the binding of p21 and p27 to CDK2.[11][12]

-